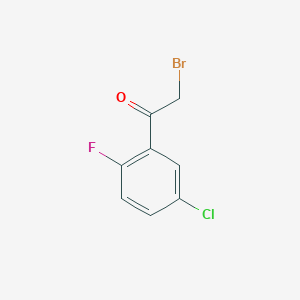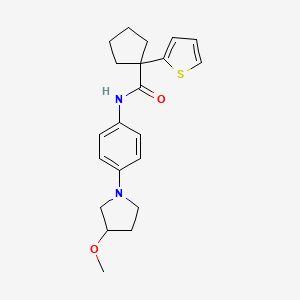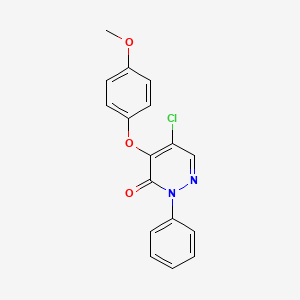
2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone” is a chemical compound with the CAS Number: 725743-40-8 . It has a molecular weight of 251.48 . The IUPAC name for this compound is 2-bromo-1-(5-chloro-2-fluorophenyl)ethan-1-one .
Synthesis Analysis
The synthesis of similar compounds involves the use of chloro-2-fluorobenzoic acid as a raw material, which is converted into the desired product by a bromination reaction under the effect of nitric acid and Silver Nitrate .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H5BrClFO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is stored at refrigerated temperatures .Wissenschaftliche Forschungsanwendungen
Facile Synthesis of Enantiomerically Pure Compounds
A study demonstrates a facile 7-step procedure for synthesizing enantiomerically pure diarylethanes, starting from similar compounds, highlighting the importance of 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone-like structures in synthesizing optically pure compounds with high enantiomeric purities. This procedure is characterized by its inexpensiveness, scalability, and ability to produce individual enantiomers with unambiguously determined absolute configurations (Zhang et al., 2014).
Molecular Structure and Analysis
Another study focuses on the optimized molecular structure, vibrational frequencies, and vibrational assignments of a compound structurally similar to this compound, using computational methods. This research is crucial for understanding the molecular characteristics that contribute to the compound's potential as an anti-neoplastic agent through molecular docking studies, suggesting inhibitory activity against specific targets (Mary et al., 2015).
Halogenation of α, β-Unsaturated Carbonyl Compounds
Research into the convenient halogenation of α, β-unsaturated carbonyl compounds using OXONE® and hydrohalic acid demonstrates the utility of halogenated compounds like this compound in synthesizing α-bromo- or α-chloro-α,β-unsaturated carbonyl compounds. These compounds were prepared with moderate to good yields, highlighting a broader application in synthetic organic chemistry (Kim & Park, 2004).
Synthesis of Chalcone Analogues
A synthetic protocol demonstrates the electron-transfer chain reaction between nitropropane anion and α-bromoketones, leading to the formation of α,β-unsaturated ketones via a S(RN)1 mechanism. This method, which can synthesize a wide variety of chalcone analogues, showcases the potential application of this compound derivatives in creating compounds with possible pharmacological activities (Curti, Gellis, & Vanelle, 2007).
Process Development in Pharmacology
A detailed study on the process development of Voriconazole, a novel broad-spectrum triazole antifungal agent, involves the use of compounds structurally similar to this compound. The study focuses on optimizing the relative stereochemistry during synthesis, demonstrating the compound's role in developing pharmacologically active agents (Butters et al., 2001).
Zukünftige Richtungen
The future directions for “2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone” and similar compounds are promising. For instance, the s-trans preference of the 2′-fluoro-substituted acetophenone derivatives may be utilized in drug design . This opens up new possibilities for the development of novel therapeutic agents.
Eigenschaften
IUPAC Name |
2-bromo-1-(5-chloro-2-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHKWCFGQAYBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CBr)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methyl-2-(phenylamino)-1,3-thiazol-3-ium ethanol bromide](/img/structure/B2890436.png)
![[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2890440.png)
![(Z)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2890441.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2890445.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B2890446.png)

![(4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2890449.png)




![2-[[1-(Benzenesulfonyl)piperidine-4-carbonyl]amino]propanoic acid](/img/structure/B2890458.png)

